4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide
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Overview
Description
4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE typically involves the construction of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and formaldehyde .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that can be scaled up efficiently. These methods prioritize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and morpholinoethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H29N3O5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-[3-(2-morpholin-4-ylethoxy)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O5/c1-26-20(16-19-21(29-2)7-8-22(30-3)23(19)26)24(28)25-17-5-4-6-18(15-17)32-14-11-27-9-12-31-13-10-27/h4-8,15-16H,9-14H2,1-3H3,(H,25,28) |
InChI Key |
PTRFXLFCZFJCCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
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